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Compound of Interest

Compound Name: 2,4,6-Tri-tert-butylpyrimidine

Cat. No.: B1306805

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Tri-tert-butylpyrimidine (TTBP), a sterically hindered, non-nucleophilic base of significant
interest in organic synthesis. The document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 2,4,6-Tri-tert-butylpyrimidine.

Table 1: *H and **C NMR Spectroscopic Data
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)
1H NMR 7.15 S H-5 (aromatic)
1.45 S C(CHs3)s at C-4
C(CHs)s at C-2 and C-
1.35 s
6
13C NMR 178.0 s C-2 and C-6
169.5 s C-4
112.0 s C-5
40.5 s C(CHs)s at C-4
C(CHs)s at C-2 and C-
38.0 s
6
31.0 S C(CHs)s at C-4
C(CHs)s at C-2 and C-
29.5 S

6

Solvent: CDClIs. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm~?) Intensity Assignment

2965 Strong C-H stretch (aliphatic)

1585 Medium C=N stretch (pyrimidine ring)
1530 Medium C=C stretch (pyrimidine ring)
1470 Medium C-H bend (aliphatic)

1365 Strong C-H bend (tert-butyl)

Sample prepared as a thin film.
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Iahlg_a._Mass_Sp_esiLQmﬂnL(MS)_Qata

Relative Intensity (%) Assighment
248 40 M]*
233 100 [M - CHs]*
191 25 [M - CaHo]*
57 30 [CaHo]*

lonization Method: Electron lonization (EI).

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker Avance 300 spectrometer (300 MHz for *H
and 75 MHz for 13C). The sample was dissolved in chloroform-d (CDCIs), and chemical shifts
were referenced internally to residual CHCIs (& = 7.26 ppm for *H) and CDCIs (& = 77.0 ppm for
13C),

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The
spectrum was recorded from a thin film of the compound on a NaCl plate.

Mass Spectrometry (MS)

Low-resolution mass spectra were obtained on a Finnigan MAT 95Q mass spectrometer using
electron ionization (El) at 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 2,4,6-Tri-tert-butylpyrimidine.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the typical workflow for spectroscopic analysis.
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This guide provides foundational spectroscopic data and methodologies for 2,4,6-Tri-tert-

butylpyrimidine, supporting its application in synthetic chemistry and drug discovery. The
presented data is based on the seminal work of Crich, D.; Smith, M.; Yao, Q.; Picione, J. in
Synthesis2001, 323-326.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Tri-tert-butylpyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306805#spectroscopic-data-for-2-4-6-tri-tert-
butylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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